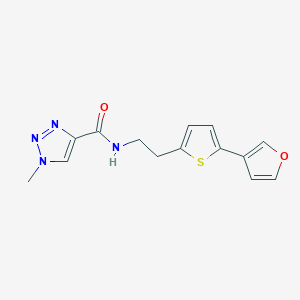
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H14N4O2S
- Molecular Weight : 302.35 g/mol
- CAS Number : 2034498-38-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of furan and thiophene intermediates and subsequent coupling reactions. These steps often utilize palladium-catalyzed cross-coupling techniques to achieve the desired triazole structure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Notably, some derivatives exhibited IC50 values in the low micromolar range, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Triazole Derivative A | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| Triazole Derivative B | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |
| Triazole Derivative C | HepG2 | 1.4 | Doxorubicin | 1.2 |
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that similar triazole compounds exhibit inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known for its role in inhibiting enzymes critical for cell proliferation and survival. For instance, it may inhibit thymidylate synthase or other key enzymes involved in nucleotide synthesis, leading to reduced cancer cell viability . Further molecular docking studies support these findings by illustrating potential binding interactions with target proteins.
Case Studies
Several studies have focused on the biological evaluation of triazole derivatives:
- Anticancer Evaluation : A study synthesized a series of triazole-containing compounds and assessed their anticancer activity using MTT assays across multiple cancer cell lines. Results indicated that specific derivatives significantly inhibited cell growth at low concentrations .
- Antimicrobial Testing : Another study explored the antimicrobial properties of a related compound against E. coli and S. aureus, demonstrating effective inhibition at concentrations comparable to established antibiotics .
属性
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-18-8-12(16-17-18)14(19)15-6-4-11-2-3-13(21-11)10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPRVJVXBWFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














